N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with a complex structure that includes a benzodioxole ring and a sulfamoyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include propylamine, sulfamoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The process also involves rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes, disrupt cellular processes, and modulate signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide: shares similarities with other benzodioxole derivatives and sulfamoyl compounds.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Highlighting Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h3-4,8,15H,2,5-7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSJIHLLGHXOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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